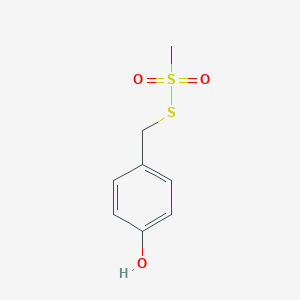

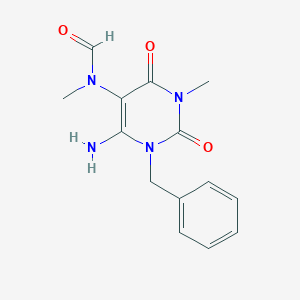

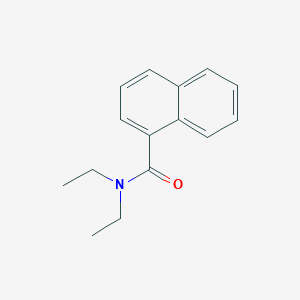

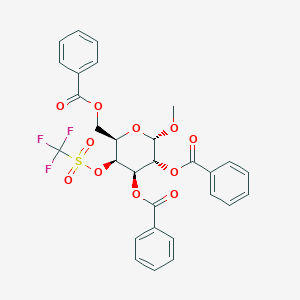

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including protection and deprotection of functional groups, activation of sugar moieties, and selective glycosylation. For example, a method described by Ding et al. (2012) involves the bromodimethylsulfonium bromide-catalyzed synthesis of methyl 2-deoxy-4,6-O-benzylidene galactopyranoside from galactal as a key step in preparing dideoxygalactopyranoses (Ding et al., 2012).

Molecular Structure Analysis

Molecular structure analyses, such as X-ray crystallography and NMR spectroscopy, are essential for confirming the configuration and conformation of synthesized compounds. The precise structure of the compound influences its reactivity and the outcome of subsequent synthesis steps.

Chemical Reactions and Properties

The compound reacts under various conditions to form glycosidic bonds, an essential reaction in oligosaccharide synthesis. The presence of the trifluoromethanesulfonyl group enhances the leaving ability of the oxygen linked to the sugar molecule, facilitating the formation of glycosidic bonds under milder conditions.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are crucial for handling and purification of the compound. These properties are influenced by the benzoyl and trifluoromethanesulfonyl groups, which affect the compound's interactions with solvents and its phase behavior.

Chemical Properties Analysis

The chemical properties of methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-α-D-galactopyranoside, such as reactivity towards nucleophiles, stability under various conditions, and susceptibility to hydrolysis, are pivotal for its application in synthetic chemistry. The compound's ability to participate in selective glycosylation reactions makes it a valuable tool in the synthesis of complex glycostructures.

For more insights on the synthesis and applications of related compounds in scientific research, refer to the cited source (Ding et al., 2012).

Applications De Recherche Scientifique

Transesterification in Glycosylation

This compound has been utilized in studying transesterification reactions during glycosylation processes. For instance, research demonstrated that in silver trifluoromethanesulfonate-promoted glycosylation reactions, O-acetylation of the nucleophile can occur as a side reaction, highlighting the complexity and specificity of chemical interactions in carbohydrate synthesis (Ziegler, Kováč, & Glaudemans, 1990).

Synthesis of Complex Oligosaccharides

The compound has played a crucial role in the alternative syntheses of precursors for internal β-D-galactopyranosyl residues in oligosaccharides, facilitating chain extension at O-4. This application is pivotal in the synthesis of complex carbohydrate molecules that mimic natural oligosaccharide structures, which are essential for understanding biological recognition processes (Kováč & Taylor, 1987).

Development of Glycosyl Donors

Research into the efficient synthesis of glycosides and oligosaccharides often involves the development of novel glycosyl donors. For example, studies have shown how the compound can be used to generate glycosyl donors that allow further chain extension, a critical step in the construction of glycoconjugates for biological and medicinal research (Daves, Kováč, & Glaudemans, 1990).

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25F3O11S/c1-38-28-24(42-27(35)20-15-9-4-10-16-20)23(41-26(34)19-13-7-3-8-14-19)22(43-44(36,37)29(30,31)32)21(40-28)17-39-25(33)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFZNIIQVROKGK-SUWSLWCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25F3O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457831 | |

| Record name | Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside | |

CAS RN |

79580-70-4 | |

| Record name | Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.